molecular formula C17H13N B13124665 2-([1,1'-Biphenyl]-4-yl)pyridine CAS No. 93324-66-4

2-([1,1'-Biphenyl]-4-yl)pyridine

Cat. No.: B13124665
CAS No.: 93324-66-4
M. Wt: 231.29 g/mol
InChI Key: LFIPLQWBFZMHQX-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It consists of a pyridine ring attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)pyridine typically involves the coupling of a pyridine derivative with a biphenyl compound. One common method is the palladium-catalyzed cross-coupling reaction. For example, the reaction of 2-bromopyridine with 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield 2-([1,1’-Biphenyl]-4-yl)pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

    Reduction: Formation of biphenyl-4-ylmethylpyridine.

    Substitution: Formation of nitro or halogenated derivatives of 2-([1,1’-Biphenyl]-4-yl)pyridine.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)pyridine depends on its specific application:

Comparison with Similar Compounds

Uniqueness: 2-([1,1’-Biphenyl]-4-yl)pyridine is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler phenylpyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific ligand properties or biological activities.

Properties

CAS No.

93324-66-4

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

2-(4-phenylphenyl)pyridine

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-13H

InChI Key

LFIPLQWBFZMHQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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